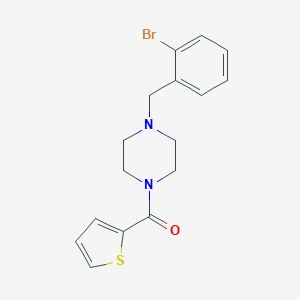
1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine, also known as BTBP, is a chemical compound that has been extensively studied for its potential applications in the field of nuclear waste management. It is a chelating agent that has been shown to effectively extract and separate certain radioactive metals from solutions, making it a promising candidate for use in nuclear waste treatment processes.
作用机制
1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine is a chelating agent, which means that it forms coordination complexes with metal ions. In the case of radioactive metals, these complexes can be selectively formed, allowing for the separation and concentration of these metals from other components of a solution. The exact mechanism of action of 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine is still being studied, but it is believed to involve the formation of stable complexes with metal ions through the coordination of the sulfur and nitrogen atoms in the molecule.
Biochemical and Physiological Effects:
While 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine has been extensively studied for its potential applications in nuclear waste management, its biochemical and physiological effects on living organisms are not well understood. Limited studies have been conducted on the toxicity and biocompatibility of the compound, but more research is needed in this area before it can be considered for use in medical applications.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine in nuclear waste treatment processes is its selectivity for certain radioactive metals. This allows for the separation and concentration of these metals from other components of a solution, making them easier to handle and dispose of safely. However, the use of 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine also has some limitations. For example, the compound may not be effective for the extraction of all radioactive metals, and it may be less effective in solutions with high salt concentrations.
未来方向
There are several potential future directions for research on 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine. One area of interest is the development of more efficient synthesis methods for the compound. Another area of focus is the study of the compound's toxicity and biocompatibility, which could lead to its use in medical applications. Additionally, there is ongoing research into the use of 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine in combination with other chelating agents to improve its selectivity and effectiveness in nuclear waste treatment processes.
合成方法
The synthesis of 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine involves a multi-step process that typically begins with the reaction of 2-bromobenzylamine with thionyl chloride to form the corresponding sulfonyl chloride. This intermediate is then reacted with piperazine to yield the final product, 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine. The synthesis of 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine has been studied extensively, and several variations of the process have been developed to improve yield and purity.
科学研究应用
1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine has been studied for its potential applications in the field of nuclear waste management. Its ability to selectively bind to certain radioactive metals, such as americium and plutonium, makes it a promising candidate for use in processes such as solvent extraction and ion exchange. These processes are used to separate and concentrate radioactive metals from nuclear waste streams, making them easier to handle and dispose of safely.
属性
产品名称 |
1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine |
|---|---|
分子式 |
C16H17BrN2OS |
分子量 |
365.3 g/mol |
IUPAC 名称 |
[4-[(2-bromophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H17BrN2OS/c17-14-5-2-1-4-13(14)12-18-7-9-19(10-8-18)16(20)15-6-3-11-21-15/h1-6,11H,7-10,12H2 |
InChI 键 |
JZEUUBLWQVETKR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CC=CS3 |
规范 SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248691.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248692.png)








